2-Hydroxy-3-(hydroxymethyl)benzonitrile
Description
2-Hydroxy-3-(hydroxymethyl)benzonitrile (CAS: 1261450-43-4) is a benzonitrile derivative featuring a hydroxyl (-OH) group at position 2 and a hydroxymethyl (-CH2OH) group at position 3 on the aromatic ring. This compound’s polar functional groups enhance solubility in polar solvents and enable hydrogen bonding, distinguishing it from simpler benzonitrile analogs.
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-hydroxy-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H7NO2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,10-11H,5H2 |
InChI Key |
JJLXHFONILGYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Hydroxy-3-(hydroxymethyl)benzonitrile involves the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride. This reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve the use of green chemistry principles. For example, ionic liquids can be used as solvents and catalysts to facilitate the reaction, reducing the need for hazardous chemicals and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-3-(carboxymethyl)benzonitrile.
Reduction: 2-Hydroxy-3-(hydroxymethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of dyes, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(hydroxymethyl)benzonitrile involves its interaction with various molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the function of enzymes and other proteins .
Comparison with Similar Compounds
4-Hydroxy-3-methylbenzonitrile (CAS: 15777-70-5)
- Structural Differences : The methyl (-CH3) group at position 3 replaces the hydroxymethyl (-CH2OH) group in the target compound.
- Physicochemical Properties: The methyl group reduces polarity and hydrogen-bonding capacity compared to hydroxymethyl, leading to lower aqueous solubility. The hydroxyl group at position 4 (vs. position 2 in the target compound) alters acidity; phenolic -OH (pKa ~10) is more acidic than the alcoholic -OH in hydroxymethyl (pKa ~15–16) .
Bucindolol (CAS: 71119-11-4)
- Structural Differences: Features a 2-hydroxy-3-aminopropoxy chain at position 2 and an indole-containing tertiary amine.
- Pharmacological Relevance: A non-selective β-adrenergic receptor blocker. The aminoalkoxy chain enables receptor binding, absent in the target compound.
- Reactivity : The nitrile group remains intact, but the bulky substituents limit its participation in further reactions compared to the less sterically hindered target compound .
2-Chloro-6-[(2R)-2-hydroxy-3-{[2-methyl-1-(2-naphthyl)propan-2-yl]amino}propoxy]benzonitrile (CAS: 284035-33-2)
- Structural Differences : Chlorine at position 2, a chiral hydroxypropoxy chain at position 6, and a naphthyl-substituted amine.
- Physicochemical Properties :
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
3-(2-Hydroxy-3-(pyridin-3-yl)naphthalen-1-ylthio)benzonitrile
- Structural Differences : Thioether linkage to a naphthalene-pyridinyl system.
- Electronic Properties : The thioether and pyridinyl groups enhance electron-withdrawing effects, altering the nitrile’s reactivity compared to the target compound’s electron-donating hydroxyl groups .
Comparative Data Table
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